molecular formula C17H19FN2O4S2 B2834113 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-34-1

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2834113
CAS No.: 896301-34-1
M. Wt: 398.47
InChI Key: OCWVMRSKFFGURJ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonylpropanoylamino intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions to form the sulfonylpropanoylamino intermediate.

    Thiophene ring functionalization: The thiophene ring is functionalized by introducing methyl groups at positions 4 and 5.

    Coupling reaction: The sulfonylpropanoylamino intermediate is then coupled with the functionalized thiophene ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.

    Material Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide include:

    2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    2-[3-(4-bromophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    2-[3-(4-methylphenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-10-11(2)25-17(15(10)16(22)19-3)20-14(21)8-9-26(23,24)13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWVMRSKFFGURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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